4-Nitrophenylphosphatebis(cyclohexylammonium)salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenylphosphatebis(cyclohexylammonium)salt is a chemical compound widely used as a substrate in biochemical assays, particularly in enzyme-linked immunosorbent assays (ELISA). It is known for its high sensitivity and is often used with alkaline phosphatase systems. The compound has the molecular formula C6H4NO6P · (C6H11NH3+)2 and a molecular weight of 417.44 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenylphosphatebis(cyclohexylammonium)salt typically involves the reaction of 4-nitrophenyl phosphate with cyclohexylamine. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a pH of around 10.4 using a glycine buffer that contains magnesium chloride and zinc chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The compound is typically produced in powder form and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenylphosphatebis(cyclohexylammonium)salt primarily undergoes hydrolysis reactions. In the presence of alkaline phosphatase, it is hydrolyzed to produce 4-nitrophenol and inorganic phosphate. This reaction is commonly used in ELISA procedures to generate a yellow-colored product that can be measured spectrophotometrically at 405 nm .
Common Reagents and Conditions
Reagents: Alkaline phosphatase, glycine buffer, magnesium chloride, zinc chloride.
Conditions: pH 10.4, room temperature, incubation in the dark for 30 minutes .Major Products
The major product formed from the hydrolysis of this compound is 4-nitrophenol, which is yellow in color and can be measured spectrophotometrically .
Scientific Research Applications
4-Nitrophenylphosphatebis(cyclohexylammonium)salt is extensively used in scientific research, particularly in the following areas:
Chemistry: As a substrate in enzyme assays to study the activity of phosphatases.
Biology: In ELISA procedures to detect the presence of specific antigens or antibodies.
Medicine: In diagnostic assays to measure enzyme activity in clinical samples.
Industry: In quality control processes to ensure the activity of enzyme preparations
Mechanism of Action
The mechanism of action of 4-Nitrophenylphosphatebis(cyclohexylammonium)salt involves its hydrolysis by alkaline phosphatase. The enzyme catalyzes the removal of the phosphate group from the compound, resulting in the formation of 4-nitrophenol and inorganic phosphate. The reaction proceeds through the formation of a phosphoenzyme intermediate, which is then hydrolyzed to release the products .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl phosphate: A similar compound used as a substrate in enzyme assays.
p-Nitrophenyl phosphate: Another substrate for alkaline phosphatase with similar applications
Uniqueness
4-Nitrophenylphosphatebis(cyclohexylammonium)salt is unique due to its high sensitivity and specificity in enzyme assays. Its ability to produce a yellow-colored product that can be easily measured spectrophotometrically makes it a preferred choice in various biochemical applications .
Properties
Molecular Formula |
C18H32N3O6P |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
cyclohexylazanium;(4-nitrophenyl) phosphate |
InChI |
InChI=1S/C6H6NO6P.2C6H13N/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;2*7-6-4-2-1-3-5-6/h1-4H,(H2,10,11,12);2*6H,1-5,7H2 |
InChI Key |
KXNNUYCXODNFBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.